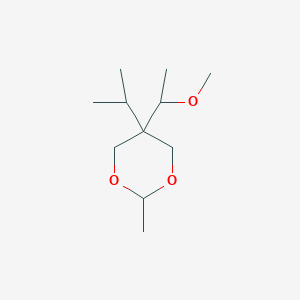
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane: is a chemical compound belonging to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structural features, which include an isopropyl group, a methoxyethyl group, and a methyl group attached to the dioxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with isopropyl and methoxyethyl substituents in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
- trans-5-Isopropyl-5-(1-methoxyethyl)-2-phenyl-1,3-dioxane
- trans-5-Isopropyl-5-(1-methoxyethyl)-2-ethyl-1,3-dioxane
Uniqueness: Compared to similar compounds, 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
19476-89-2 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
Clave InChI |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
SMILES canónico |
CC1OCC(CO1)(C(C)C)C(C)OC |
Sinónimos |
5β-Isopropyl-5α-(1-methoxyethyl)-2β-methyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















